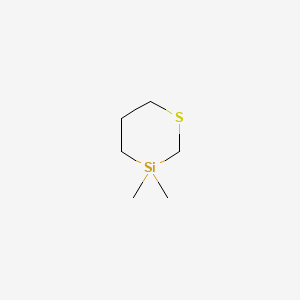

3,3-Dimethyl-1,3-thiasilinane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18163-14-9 |

|---|---|

Molecular Formula |

C6H14SSi |

Molecular Weight |

146.33 g/mol |

IUPAC Name |

3,3-dimethyl-1,3-thiasilinane |

InChI |

InChI=1S/C6H14SSi/c1-8(2)5-3-4-7-6-8/h3-6H2,1-2H3 |

InChI Key |

QAZSQUNRJHKIOC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(CCCSC1)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethyl 1,3 Thiasilinane and Its Analogues

Direct Synthetic Routes for 3,3-Dimethyl-1,3-thiasilinane

The synthesis of this compound, a specific type of six-membered heterocyclic system containing both silicon and sulfur, builds upon general principles established for the creation of organosilicon compounds and sulfur heterocycles.

Establishment of Preparative Procedures for Six-Membered Cyclic Organosilicon Sulfur Systems

The preparative procedures for six-membered cyclic organosilicon sulfur systems, such as 1,3-thiasilinanes, are not as extensively documented as their carbon-based counterparts like 1,3-thiazines. However, the fundamental approach involves the formation of silicon-carbon and sulfur-carbon bonds to construct the heterocyclic ring. General strategies for synthesizing six-membered heterocycles often utilize cyclization reactions. nih.govfrontiersin.org For sulfur-containing heterocycles, methods can include cycloaddition and ring enlargement reactions. nih.gov

While a specific, detailed protocol for the direct synthesis of this compound is not widely published in readily available literature, the synthesis of related 1,3-thiazine derivatives often involves the reaction of α,β-unsaturated ketones with thioamides, catalyzed by Lewis acids like BF₃·Et₂O. nih.gov This suggests that a potential route to 1,3-thiasilinanes could involve the reaction of a bifunctional organosilicon precursor with a sulfur-containing nucleophile.

Identification and Utilization of Key Precursors and Optimized Reaction Conditions

The key to synthesizing this compound lies in the selection of appropriate precursors that contain the necessary silicon, carbon, and sulfur backbones. A logical precursor for the silicon-containing portion of the molecule would be a derivative of dichlorodimethylsilane (B41323), which provides the dimethylsilylene unit. For the carbon and sulfur portion, a three-carbon chain with a terminal thiol group would be required.

Alternatively, a more common strategy in organosilicon chemistry involves the use of precursors with reactive functional groups that can undergo cyclization. A plausible synthetic route could involve the reaction of a (3-halopropyl)dimethylsilyl derivative with a sulfide (B99878) source. For instance, (3-chloropropyl)silanes are common starting materials in the synthesis of various organosilicon compounds. cfmats.com

A potential, though not explicitly documented, synthetic pathway could be the intramolecular cyclization of a precursor like 3-(dimethylsilyl)propane-1-thiol or the intermolecular reaction between a dichlorodimethylsilane and a 1,3-propanedithiol (B87085) equivalent under specific conditions. The synthesis of related sulfur-containing heterocycles often employs catalysts and specific reaction conditions to promote cyclization and minimize polymerization. pharmacophorejournal.com

Table of Potential Precursors:

| Precursor Name | Chemical Formula | Role in Synthesis |

| Dichlorodimethylsilane | C₂H₆Cl₂Si | Source of the (CH₃)₂Si group |

| 1,3-Propanedithiol | C₃H₈S₂ | Source of the three-carbon and sulfur backbone |

| (3-Chloropropyl)dimethylsilane | C₅H₁₃ClSi | A bifunctional precursor for cyclization |

| Sodium Sulfide | Na₂S | A source of the sulfide nucleophile |

Synthesis of this compound S-Oxides and S,S-Dioxides

The oxidation of the sulfur atom in the 1,3-thiasilinane ring leads to the formation of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones), which can have significantly different chemical and physical properties.

Controlled Oxidation Strategies for Thiasilinane Ring Systems

The oxidation of thioethers to sulfoxides and sulfones is a well-established transformation in organic chemistry. Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid, m-CPBA), and other peroxides. The extent of oxidation can often be controlled by the choice of reagent, stoichiometry, and reaction conditions. For instance, the oxidation of some thioethers can be stopped at the sulfoxide (B87167) stage by using one equivalent of the oxidizing agent at low temperatures.

While specific studies on the oxidation of this compound are not prevalent, research on related cyclic thioacetals, such as 1,3-dithiane (B146892) derivatives, shows that the sulfur atoms can be oxidized to form sulfoxides. In some cases, this oxidation can be achieved without cleavage of the heterocyclic ring.

Stereoselective Synthesis Approaches for Thiasilinane S-Oxides

The oxidation of a thioether to a sulfoxide creates a new stereocenter at the sulfur atom. For cyclic thioethers like 1,3-thiasilinanes, this can lead to the formation of diastereomeric S-oxides (e.g., cis and trans isomers relative to the substituents on the ring). Achieving stereoselectivity in such oxidations is a significant area of research.

Studies on the lithiation and methylation of thiasilinane 1-oxides have revealed the existence of distinct stereoisomers. For example, the trans and cis isomers of 2,3,3-trimethyl-1,3-thiasilinane (B14156565) S-oxide have been identified. researchgate.net The trans isomer, when treated with an ethylating agent, can convert into the cis isomer, which then undergoes rearrangement. researchgate.net This indicates that the stereochemistry at the sulfur atom is a crucial aspect of the chemistry of these compounds. In six-membered sulfoxides, the oxygen atom often preferentially occupies the axial position. researchgate.net

Advanced Methodologies for the Formation of Silicon-Sulfur Ring Systems

Beyond the direct cyclization routes, more advanced methodologies can be employed for the synthesis of silicon-sulfur heterocycles. These methods can offer alternative pathways with different selectivities or access to more complex structures.

Ring enlargement reactions represent a powerful strategy for synthesizing medium-sized ring systems that can be difficult to obtain through direct cyclization. nih.gov This could potentially involve the expansion of a smaller, more readily available silicon-sulfur heterocycle.

Another advanced approach involves metal-catalyzed reactions. For instance, gold-catalyzed cyclizations have been used in the synthesis of various sulfur- and nitrogen-containing heterocycles. These methods often proceed under mild conditions and can exhibit high selectivity. While not specifically reported for this compound, the general principles of these advanced synthetic strategies could be applicable to the construction of the 1,3-thiasilinane ring system.

Cycloaddition Reactions in the Construction of Silicon-Sulfur Rings (e.g., [1+2], [1+4] Cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic compounds with high stereoselectivity and atom economy. acs.org In organosilicon chemistry, these reactions can be used to form various ring sizes, including the six-membered ring of a thiasilinane analogue. While direct examples for this compound are not prevalent, the principles of cycloaddition are broadly applicable.

One relevant approach is the [4+1] sila-cycloaddition, which can produce five-membered silacarbocycles. A nickel-catalyzed reaction between 1,3-dienes and trichlorosilanes, which serve as a Si-1 synthon, yields cyclic chlorosilanes. chemrxiv.org These intermediates are versatile platforms for further functionalization. This method highlights a direct approach to forming a silicon-containing ring that could be adapted for sulfur incorporation in subsequent steps.

Another powerful method is the [4+3] cycloaddition, which typically involves an allyl cation reacting with a 1,3-diene to form a seven-membered ring. illinois.edu The generation of oxyallyl cations from aldehydes or haloketones for reaction with dienes like furan (B31954) or butadiene is a well-established strategy. illinois.edu Adapting this to form a six-membered thiasilinane would require a different combination of synthons, but the underlying principle of combining π-systems to forge new rings remains a key strategy. For instance, a silicon-tethered diene could undergo an intramolecular cycloaddition, a strategy known to offer better regiocontrol and stereoselectivity. acs.org

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [4+1] Sila-Cycloaddition | 1,3-Dienes + Trichlorosilanes | Nickel catalyst with phosphine-nitrogen ligands | Five-membered cyclic chlorosilanes | chemrxiv.org |

| [4+3] Cycloaddition | Allyl Cations + 1,3-Dienes (e.g., furan, butadiene) | Lewis Acid (e.g., SnCl₄, EtAlCl₂) | Seven-membered carbocycles | illinois.edu |

| [2+2] Photocycloaddition (Intramolecular) | Olefins tethered by a silicon linker | UV or visible light | Bicyclic systems (e.g., bicyclo[3.2.0]heptanes) | acs.org |

Transition Metal-Catalyzed Syntheses of Silicon-Sulfur Heterocycles

Transition-metal catalysis offers efficient pathways for synthesizing heterocycles, including those containing silicon and sulfur. rsc.org Palladium, nickel, copper, and rhodium have all been employed to facilitate the formation of C-C and C-heteroatom bonds. rsc.orgnih.gov

The synthesis of sulfur-containing heterocycles using palladium catalysis can be challenging because sulfur compounds are known to deactivate the catalyst. nih.gov Despite this, successful methods have been developed. For example, Pd-catalyzed intramolecular carbonylation of aniline (B41778) derivatives containing a thioether linkage has been used to create eight-membered N,S-heterocycles. nih.gov

A more direct route to silacycles is the intramolecular silyl-Heck reaction. In this palladium-catalyzed process, silicon electrophiles, such as chlorosilanes tethered to alkenes, cyclize to form five- and six-membered unsaturated silicon heterocycles. nsf.gov This reaction demonstrates that internal silylation of an alkene is possible, proceeding via a 6-exo cyclization pathway. nsf.gov The use of an intramolecular tether allows for the successful reaction of disubstituted alkenes, which is a significant advancement in the silyl-Heck methodology. nsf.gov Nickel catalysis has also proven effective, for instance, in the 2,1-carbosulfenylation of fluoroalkenes using thiols and benzyl (B1604629) bromides as the sulfur and carbon sources, respectively. researchgate.net

| Catalyst System | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Palladium-complexed dendrimers | Intramolecular Carbonylation | 2-((2-halobenzyl)thio)anilines | 8-membered N,S-heterocycles | nih.gov |

| Palladium catalyst with iodide salts | Intramolecular Silyl-Heck | Chlorosilanes tethered to alkenes | 5- and 6-membered unsaturated silacycles | nsf.gov |

| Nickel catalyst | Carbosulfenylation | Fluoroalkenes, thiols, benzyl bromides | α-fluoroalkyl sulfides | researchgate.net |

Radical Addition Routes Incorporating Organosilicon and Sulfur Moieties

Radical reactions provide a powerful method for forming C-S bonds, particularly through the addition of thiyl radicals to unsaturated systems like alkenes (thiol-ene reaction). researchgate.netmdpi.com This approach is highly compatible with organosilicon chemistry. The mechanism involves the generation of a thiol radical, which then adds to an olefin. mdpi.com In the context of organosilicon compounds, the radical addition of thiols to vinyl- or allyl-containing silanes proceeds with high regioselectivity, favoring the beta-addition product due to the steric bulk of substituents at the silicon atom. mdpi.com

The degenerative radical addition-transfer of xanthates to alkenes is another versatile method for assembling functionalized sulfur-containing structures, both cyclic and acyclic. researchgate.net Thiyl radicals can also be generated from sulfonyl hydrazides, which are stable and easy-to-handle precursors. nih.gov These radicals can trigger tandem cyclizations, for example, in N-arylacrylamides to furnish 3-(sulfenymethyl)oxoindoles. nih.gov Such radical cascades, which may involve addition, cyclization, and homolytic substitution, are effective for preparing complex bicyclic and tricyclic sulfur heterocycles. nih.gov

| Radical Source | Substrate | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Thiols (R-SH) | Vinyl- or allyl-silanes | Thiol-ene radical addition | Forms beta-addition products selectively. | mdpi.com |

| Xanthates | Alkenes | Degenerative addition-transfer | Rapid assembly of richly functionalized structures. | researchgate.net |

| Sulfonyl hydrazides | N-arylacrylamides | Tandem sulfenylation/cyclization | Stable, odorless precursor for aryl thiyl radicals. | nih.gov |

Unconventional Synthetic Strategies for Silylated Thiocarbonyl Compounds

Thiocarbonyl compounds are valuable intermediates in organic synthesis due to the unique reactivity of the C=S double bond. researchgate.net Unconventional strategies for their synthesis can provide access to novel silylated building blocks that could be precursors to thiasilinanes.

A common method for converting carbonyls to thiocarbonyls is the use of Lawesson's reagent. mdpi.com This reaction has been optimized for complex molecules like chlorophyll (B73375) derivatives, where it proceeds via the formation of a thiaoxaphosphetane intermediate. mdpi.com Such a thionation could potentially be applied to a silylated ketone to generate a silylated thioketone.

More unconventional approaches might involve external-oxidant-mediated condensation reactions. For example, a chemoselective decarboxylative condensation of α-ketoacids with amines can be mediated by tert-butylhydroperoxide (TBHP), proceeding efficiently at room temperature. researchgate.net While not directly producing a thiocarbonyl, this highlights the type of novel reactivity being explored. The development of methods for synthesizing thiocarbonyl compounds that are stable enough to be used in subsequent reactions, such as carbene insertions or cycloadditions, is an active area of research. researchgate.net

Stepwise Syntheses of Related Heteroatom-Containing Cyclic and Cage Systems (e.g., SiOSiN-Rings)

The stepwise synthesis of related heteroatomic ring systems provides valuable insights into the formation of cyclic silicon compounds. A prominent example is the synthesis of four- and eight-membered (SiOSiN)-rings. tandfonline.comresearchgate.net This process starts with kinetically stabilized aminosilanols, such as (Me₃C)₂Si(OH)NH₂. tandfonline.comresearchgate.net

The lithium salts of these aminosilanols or their derivatives, such as lithium salts of fluorofunctional amino-1,3-disiloxanes, serve as key intermediates. tandfonline.com These salts can exist as dimers or tetramers in the solid state. tandfonline.com The crucial step in forming the cyclic system is a LiF-elimination from these lithium salts. This elimination reaction drives the formation of the four- or eight-membered (SiOSiN)-rings. tandfonline.com The structure of the resulting rings and intermediates has been confirmed through X-ray crystallography and quantum chemical calculations. tandfonline.com For example, the lithium salt of one four-membered ring was found to crystallize as a dimer with a remarkably short transannular Si-Si distance of 237.2 pm. tandfonline.com

This stepwise approach, involving the formation of stable intermediates and a final ring-closing elimination, represents a controlled method for constructing well-defined heteroatom-containing cyclic systems.

Structural Elucidation and Conformational Analysis of 3,3 Dimethyl 1,3 Thiasilinane Systems

Advanced Spectroscopic Characterization Techniques for Thiasilinanes

Spectroscopic methods are fundamental to the characterization of 3,3-Dimethyl-1,3-thiasilinane and its related compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy provide detailed information about the molecular structure, connectivity, and functional groups present in these molecules.

NMR spectroscopy is a powerful tool for the structural analysis of this compound systems. Studies have utilized ¹H and ¹³C NMR data to elucidate the molecular structure and conformational preferences of these compounds. researchgate.netresearchgate.netresearchgate.net

Research on this compound and its oxides has been reported, with ¹H and ¹³C NMR data being instrumental in their characterization. scispace.com While the specific chemical shift values from the primary literature are not detailed here, the data has been used to confirm the synthesis of these six-membered cyclic organosilicon compounds containing sulfur. researchgate.netresearchgate.net The analysis of these spectra is crucial for understanding the environment of each nucleus within the molecule, which in turn provides clues about its three-dimensional structure.

Table 1: Reported NMR Spectroscopic Data for this compound Systems

| Nucleus | Type of Information Provided | Reference |

|---|---|---|

| ¹H NMR | Elucidation of molecular structure and conformation. | researchgate.netresearchgate.netresearchgate.net |

| ¹³C NMR | Characterization of the carbon framework and conformational analysis. | researchgate.netresearchgate.netresearchgate.net |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. While specific studies detailing the electron impact mass spectrometry of this compound were not identified in the search, this technique would be expected to show characteristic fragmentation patterns related to the loss of methyl groups and cleavage of the thiasilinane ring.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. The analysis of the vibrational spectra of this compound would reveal characteristic stretching and bending frequencies for C-H, Si-C, C-S, and Si-CH₃ bonds. This information is valuable for confirming the molecular structure and can also be sensitive to conformational changes.

Solid-State Structural Determination via X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths and angles. At present, there is no publicly available X-ray crystallographic data for this compound or its simple derivatives in the searched literature. Such a study would definitively establish the solid-state conformation and provide valuable data for comparison with computational models and solution-state NMR studies.

Conformational Preferences and Dynamic Behavior of this compound and its Oxides

The six-membered ring of this compound is expected to adopt a chair-like conformation, similar to cyclohexane (B81311), to minimize steric and torsional strain. The presence of heteroatoms (Si and S) and bulky dimethyl substitution on the silicon atom influences the ring's geometry and conformational equilibrium.

Studies on the oxidized derivative, this compound 1-oxide, have provided insights into the conformational preferences of this ring system. researchgate.netresearchgate.netresearchgate.net According to ¹H and ¹³C NMR data, supported by MM2 and AMI calculations, this compound 1-oxide predominantly exists in a chair conformation. researchgate.netresearchgate.netresearchgate.net In this conformation, the sulfoxide (B87167) group shows a preference for the equatorial orientation. researchgate.netresearchgate.netresearchgate.net These compounds are also characterized by a rapid ring inversion process. researchgate.netresearchgate.net This preference is a result of minimizing 1,3-diaxial interactions and other steric strains within the molecule.

Table 2: Conformational Features of this compound 1-Oxide

| Feature | Description | Supporting Evidence |

|---|---|---|

| Predominant Conformation | Chair | ¹H and ¹³C NMR data, MM2 and AMI calculations researchgate.netresearchgate.netresearchgate.net |

| Substituent Orientation | Preferentially equatorial orientation of the sulfoxide group. | ¹H and ¹³C NMR data, MM2 and AMI calculations researchgate.netresearchgate.netresearchgate.net |

Investigation of Ring Inversion Dynamics

The process of ring inversion in six-membered rings, a conformational change that interconverts axial and equatorial substituents, is a key aspect of their dynamic stereochemistry. While direct experimental determination of the ring inversion barrier for this compound is not extensively documented in readily available literature, valuable insights can be gleaned from the study of closely related systems.

For instance, the conformational behavior of analogous 1,3-azasilinanes has been investigated using low-temperature NMR spectroscopy and quantum chemical calculations. In the case of 1-isopropyl-3-methyl-3-phenyl-1,3-azasilinane and 1-isopropyl-3,3-dimethyl-1,3-azasilinane, the barrier for the chair-to-chair interconversion was determined to be 8.25 kcal/mol researchgate.net. This value provides a reasonable estimate for the energetic barrier that might be expected in the 1,3-thiasilinane system, considering the structural similarities between the nitrogen- and sulfur-containing analogues. The presence of the gem-dimethyl group at the 3-position is expected to influence the transition state of the ring inversion, though the precise quantitative effect on the barrier height for this compound itself remains a subject for more specific computational or experimental investigation.

Impact of Sulfoxide Group Stereochemistry on Conformational Equilibria

In the case of 3,3-dimethyl-3-silathiane S-oxide, a closely related analogue, it has been demonstrated that the compound exists entirely in the conformation where the sulfoxide oxygen is in an equatorial position (SOeq) when in solution. This pronounced preference is a result of the destabilization of the axial sulfoxide (SOax) form due to steric interactions introduced by the substituents at the 3-position. This observation is consistent with the behavior of 3,3-dimethylthiane 1-oxide, its carbon-based counterpart, which also exclusively adopts the SOeq conformation. The presence of the gem-dimethyl group at the 3-position creates significant steric hindrance that disfavors the axial orientation of the bulky sulfoxide group.

Comparative Conformational Analysis with Analogous Cyclic Systems (e.g., Carbon-Based Thianes, Silacyclohexanes)

A comparative analysis of this compound with its carbon-based (thianes) and silicon-based (silacyclohexanes) analogues reveals important differences in their structural and conformational characteristics. These differences primarily arise from the distinct geometric and electronic properties of the silicon atom compared to a carbon atom.

The structural framework of silacyclohexanes and their heteroanalogues, including 1,3-thiasilinanes, exhibits features that are principally different from their carbon predecessors. The introduction of a silicon atom into the six-membered ring generally leads to a lower degree of puckering at the silicon position.

Chemical Reactivity and Transformation Mechanisms of 3,3 Dimethyl 1,3 Thiasilinane Derivatives

Sila-Pummerer Rearrangements of Thiasilinane S-Oxides

The Sila-Pummerer rearrangement, a silicon-analogue of the classic Pummerer rearrangement, is a key reaction of thiasilinane S-oxides. This transformation typically involves the conversion of a sulfoxide (B87167) to an α-substituted sulfide (B99878) under the influence of an activating agent. In the context of thiasilinane derivatives, this reaction pathway leads to the formation of unsaturated cyclic organosilicon compounds.

Detailed Mechanistic Investigations of Rearrangement Pathways

Computational studies on the Sila-Pummerer rearrangement of organosilicon cyclic sulfoxides have elucidated a mechanism that proceeds through two distinct transition states. nih.gov The initial step involves the formation of an intermediate ylide featuring a pentacoordinated silicon atom. nih.gov This intermediate is then converted to the final rearrangement product via a second transition state. nih.gov This mechanistic pathway highlights the active role of the silicon atom in facilitating the rearrangement process.

Comparative Reactivity Profiles of Substituted Thiasilinane S-Oxides

While detailed comparative studies on the reactivity of various substituted 3,3-Dimethyl-1,3-thiasilinane S-oxides are not extensively documented in the available literature, the general principles of the Pummerer and Sila-Pummerer rearrangements suggest that the electronic and steric nature of substituents on the thiasilinane ring would influence the reaction rates and pathways. Electron-withdrawing groups would likely affect the stability of the intermediate ylide and the transition states, thereby altering the reactivity profile. Similarly, steric hindrance around the sulfur atom or the adjacent carbon atoms could impact the approach of the activating agent and subsequent rearrangement steps.

Formation of Organosilicon Vinyl Sulfides as Rearrangement Products (e.g., 4,4-Dimethyl-3,4-dihydro-2H-1,4-thiasiline)

A significant outcome of the Sila-Pummerer rearrangement of thiasilinane S-oxides is the formation of cyclic organosilicon vinyl sulfides. Specifically, the Pummerer rearrangement of 4,4-dimethyl-1,4-thiasilinane 1-oxide has been reported to yield 4,4-Dimethyl-3,4-dihydro-2H-1,4-thiasiline. researchgate.net This product represents the first example of a cyclic organosilicon vinyl sulfide. researchgate.net The formation of this unsaturated heterocycle underscores the synthetic utility of the Sila-Pummerer rearrangement in creating novel organosilicon compounds with potential applications in materials science and organic synthesis.

Solvolytic Si-C(S) Bond Cleavage and Ring Opening Reactions

Influence of Sulfur Functionality on Ring-Opening Reactivity

Correlation of Ring Size with the Ease of Silicon-Sulfur Bond Cleavage in S-Functional Derivatives

The stability and reactivity of heterocyclic rings are often correlated with ring size, primarily due to variations in ring strain. In the context of S-functionalized thiasilinane derivatives, the six-membered ring of 1,3-thiasilinane is relatively strain-free compared to smaller ring systems. It is generally observed that smaller heterocyclic rings containing silicon and sulfur are more prone to ring-opening reactions due to higher ring strain. While a direct correlation for this compound is not explicitly detailed, the principles of ring strain suggest that it would be more stable towards Si-S bond cleavage compared to analogous four- or five-membered rings.

Reactivity Studies with Silicon Hydrides and Diverse Chemical Reagents

The reactivity of 1,3-thiasilacycloalkanes, including this compound, is a subject of interest due to the presence of both a silicon and a sulfur atom within the heterocyclic ring. While specific studies on the reactions of this compound with silicon hydrides are not extensively documented, analogies can be drawn from the reactivity of similar organosilicon and organosulfur compounds.

The reaction of organotin hydrides with structurally related perfluorovinyl germanium and tin compounds has been shown to proceed via a free radical mechanism under UV irradiation. This suggests that reactions involving silicon hydrides and 1,3-thiasilinane derivatives might also be initiated under similar conditions to yield addition products. The stability of such products would likely depend on the nature of the substituents on both the silicon and the thiasilinane ring.

Furthermore, the silicon-carbon and sulfur-carbon bonds within the 1,3-thiasilinane ring are susceptible to cleavage by various reagents. For instance, metallated dithianes are known to react with a wide range of electrophiles to form new carbon-carbon bonds. nih.gov This reactivity highlights the potential for functionalization of the 1,3-thiasilinane ring at the carbon atoms adjacent to the sulfur and silicon atoms.

The general reactivity of 1,3-dithianes, which share the sulfur-containing heterocyclic motif, includes reactions with electrophiles after deprotonation at the C2 position. nih.gov This suggests that this compound could potentially undergo similar reactions, allowing for the introduction of various functional groups.

| Reagent Type | Potential Reaction Pathway | Expected Outcome |

| Silicon Hydrides (under UV) | Free radical addition | Formation of Si-C or Si-S addition products |

| Electrophiles (e.g., alkyl halides) | Nucleophilic attack after metallation | C-alkylation of the thiasilinane ring |

| Strong Acids | Ring opening | Cleavage of Si-C or S-C bonds |

Reactions Involving Silicon-Sulfur Containing Cations

Generation and Spectroscopic Characterization of Sulfur-Stabilized Silicon Cations

Intramolecularly sulfur-stabilized silicon cations can be generated from 1,3-thiasilinane derivatives. The synthesis involves the preparation of silanes substituted with a 1,3-dithian-2-yl group, which can then be transformed into the corresponding silicon cations through hydride abstraction. acs.org This process creates a silicon cation that is stabilized by the intramolecular coordination of one of the sulfur atoms from the dithiane moiety. acs.org

The formation of these cations results in the creation of three consecutive stereocenters at the silicon, sulfur, and carbon atoms, with the stereochemical outcome being determined by the stereocenter at the silicon atom with high diastereoselectivity. acs.org

Spectroscopic methods, particularly NMR spectroscopy, are crucial for the characterization of these sulfur-stabilized silicon cations. The 29Si NMR chemical shift is a key indicator of the electronic environment of the silicon atom. For silylated nitrilium ions, which are related to stabilized silicon cations, 29Si NMR chemical shifts are typically observed in the range of δ = 6–40 ppm. nih.gov In one study, a novel silylium (B1239981) ion stabilized by N-heterocyclic imines showed a 29Si NMR resonance at δ = 13.1 ppm, which was assigned to the silicon atom of the silylium ion. mdpi.com The degree of shielding of the silicon atom in these cations is dependent on the substitution pattern at the silicon atom and the ring size formed by the silicon-sulfur interaction. researchgate.net

| Cation Type | Precursor | Generation Method | Key Spectroscopic Feature |

| Sulfur-Stabilized Silicon Cation | 1,3-Dithian-2-yl-substituted silane | Hydride abstraction | 29Si NMR chemical shift in the downfield region |

| Silylated Nitrilium Ion | Silylating agent and nitrile | Reaction with a strong Lewis acid | 29Si NMR chemical shift (δ = 6–40 ppm) nih.gov |

Exploration of Lewis Acidity and Catalytic Efficacy in Organic Transformations (e.g., Diels-Alder Reactions)

Sulfur-stabilized silicon cations have been demonstrated to be potent Lewis acid catalysts in challenging organic reactions, such as the Diels-Alder reaction. acs.org The pronounced Lewis acidity of these tricoordinate silicon cations allows them to activate dienophiles and catalyze cycloaddition reactions that are otherwise sluggish. acs.orgresearchgate.net

The Lewis acidity of these cations can be evaluated using various methods, including NMR-based scales. One such method involves the reaction of the silyl (B83357) cation with p-fluorobenzonitrile (FBN), leading to the formation of a silylated nitrilium ion. The change in the 19F NMR chemical shift and the 1J(CF) coupling constant of FBN upon coordination to the silicon center provides a measure of the Lewis acidity. nih.gov Computational studies, such as the calculation of the chloride ion affinity (CIA), can also provide a quantitative measure of Lewis acidity. nih.gov For instance, natural bond orbital (NBO) analysis has shown that the S-Si bond in sulfur-stabilized cations has a higher covalent character due to efficient charge transfer through a σ-type nS → pSi interaction. researchgate.net

In the context of Diels-Alder reactions, sulfur-stabilized silicon cations have been successfully employed as catalysts. For example, chiral silicon Lewis acids with a binaphthyl backbone have been used to catalyze the enantioselective Diels-Alder reaction of cyclohexa-1,3-diene with various chalcone (B49325) derivatives. researchgate.net These catalysts have shown the ability to induce enantioselectivity, with values up to 65% ee being reported for certain substrates. researchgate.net The catalytic efficacy is influenced by the structural elements of the catalyst, including the backbone and the substituents on the silicon and sulfur atoms. researchgate.net

| Reaction | Catalyst Type | Key Findings |

| Diels-Alder Reaction | Chiral sulfur-stabilized silicon cation | Catalyzes cycloaddition of cyclohexa-1,3-diene and chalcones researchgate.net |

| Enantioselective Diels-Alder Reaction | Axially chiral sulfur-stabilized silicon cation | Achieved up to 65% enantiomeric excess (ee) researchgate.net |

Oxidation, Imidation, and Related Functionalization Reactions of 1,3-Thiasilacycloalkanes

The oxidation of the sulfur atom in 1,3-thiasilacycloalkanes is a potential route to further functionalization of these heterocycles. While specific studies on the oxidation of this compound are limited, the oxidation of related 1,3-dithianes provides insight into the expected reactivity. The hydrolysis of 2-aryl-1,3-dithianes to the corresponding ketones can be achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). nih.gov This suggests that the sulfur atom in the 1,3-thiasilinane ring can be oxidized to a sulfoxide or sulfone under appropriate conditions. The oxidation of thiols and related sulfur compounds can also lead to the formation of sulfonates. semanticscholar.org

Imidation reactions of 1,3-thiasilacycloalkanes are not well-documented. However, the synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur demonstrates a method for constructing sulfur- and nitrogen-containing heterocycles. nih.gov This type of reaction chemistry could potentially be adapted for the functionalization of the 1,3-thiasilinane ring system.

Related functionalization reactions could involve the cleavage of the C-S or Si-C bonds. For example, 1,3-dithianes can be deprotected under oxidative conditions using reagents such as bis(trifluoroacetoxy)iodobenzene. organic-chemistry.org Similar strategies might be applicable to 1,3-thiasilacycloalkanes for ring-opening and further transformation.

| Reaction Type | Reagent | Potential Product |

| Oxidation | m-CPBA | Sulfoxide or Sulfone |

| Oxidative Cleavage | Bis(trifluoroacetoxy)iodobenzene | Ring-opened products |

Advanced Research Directions and Potential Applications in Synthetic Chemistry

Strategic Role of 3,3-Dimethyl-1,3-thiasilinane as an Organosilicon Building Block for Complex Chemical Synthesis

Organosilicon compounds have emerged as versatile building blocks in modern organic synthesis, largely due to the unique reactivity of the carbon-silicon bond and the ability of silicon to influence the properties of adjacent functional groups. wikipedia.org The incorporation of silicon into heterocyclic systems, creating silaheterocycles, further expands their utility by introducing a heteroatom with distinct stereoelectronic properties compared to carbon. nih.gov this compound, with its six-membered ring containing both a silicon and a sulfur atom, is poised to be a valuable synthetic intermediate.

The strategic value of this compound lies in its potential for selective functionalization at multiple sites. The silicon atom, being more electropositive than carbon, can activate adjacent C-H bonds for functionalization. soci.org Furthermore, the Si-C bonds can be cleaved under specific conditions to introduce a variety of functional groups. The sulfur atom, with its lone pairs of electrons, can be oxidized to sulfoxides or sulfones, which can then be used in subsequent transformations such as elimination reactions or as directing groups.

The gem-dimethyl substitution at the 3-position provides steric hindrance that can influence the stereochemical outcome of reactions at the silicon center or other parts of the ring. This steric bias can be exploited in diastereoselective reactions to construct complex molecular architectures with high levels of control. The development of methods for the stereoselective functionalization of such sulfur-containing silyl (B83357) heterocycles is an active area of research. tandfonline.com

Table 1: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product | Application |

| Oxidation | m-CPBA, H₂O₂ | This compound-1-oxide or 1,1-dioxide | Precursor for elimination reactions, chiral auxiliary |

| Silylation | Strong base, electrophile | Functionalization at C2, C4, C5, or C6 | Introduction of new functional groups |

| Ring-Opening | Nucleophiles/Lewis acids | Differentiated di-functionalized organosilanes | Linear building blocks with silicon and sulfur |

| Metalation-Substitution | Organolithium reagents, electrophile | C-functionalized thiasilinanes | Elaboration of the carbon skeleton |

Note: This table presents hypothetical reactions based on the known reactivity of similar organosilicon and sulfur-containing heterocycles.

Exploration of Thiasilinane Derivatives as Monomers for Advanced Polymer Synthesis (e.g., Polythiocarbonates)

The ring-opening polymerization (ROP) of cyclic monomers is a powerful technique for the synthesis of polymers with well-defined architectures and functionalities. rsc.org The introduction of heteroatoms such as silicon and sulfur into the polymer backbone can impart unique thermal, optical, and mechanical properties. nih.gov Thiasilinane derivatives, particularly those with functional groups that can initiate or participate in polymerization, are promising candidates for the development of novel polymers.

For instance, the ROP of functionalized 3,3-dimethyl-1,3-thiasilinanes could lead to polysilathianes, polymers with alternating silicon and sulfur atoms in their backbone. The properties of these polymers could be tuned by varying the substituents on the thiasilinane ring. The presence of the silicon-sulfur linkage is expected to confer high refractive indices and good thermal stability to the resulting materials.

Furthermore, derivatives of this compound could serve as precursors to monomers for other types of polymers, such as polythiocarbonates. Polythiocarbonates are a class of polymers that can be synthesized from the condensation of dithiols with phosgene (B1210022) or its derivatives, or through the ROP of cyclic thiocarbonates. acs.org By functionalizing the this compound ring with two hydroxyl or two thiol groups, novel diol or dithiol monomers could be synthesized. These monomers could then be incorporated into polythiocarbonate chains, introducing the unique properties of the silathiane moiety.

Table 2: Potential Thiasilinane-Based Monomers for Polymer Synthesis

| Monomer Structure | Polymerization Method | Resulting Polymer | Potential Properties |

| Functionalized this compound | Ring-Opening Polymerization (ROP) | Polysilathiane | High refractive index, thermal stability |

| Dihydroxy-functionalized this compound | Polycondensation with phosgene derivatives | Polycarbonate with silathiane units | Enhanced thermal and mechanical properties |

| Dithiol-functionalized this compound | Polycondensation with phosgene derivatives | Polythiocarbonate with silathiane units | Unique optical and degradation properties |

Note: The structures and properties in this table are proposed based on established principles of polymer chemistry.

Development of Chiral Thiasilinane-Based Catalysts for Enantioselective Transformations

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. nih.gov Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. nih.gov The design of effective organocatalysts often involves the incorporation of rigid scaffolds and multiple functional groups that can interact with the substrate and control the stereochemical outcome of the reaction.

The this compound framework presents an attractive scaffold for the development of novel chiral catalysts. The six-membered ring can adopt a stable chair-like conformation, providing a predictable three-dimensional arrangement of substituents. By introducing chiral substituents onto the ring, a chiral environment can be created around the catalytically active sites.

A key feature of the thiasilinane ring is the presence of both a Lewis acidic silicon atom and a Lewis basic sulfur atom. This combination allows for the design of bifunctional catalysts that can activate both the electrophile and the nucleophile in a reaction, leading to high levels of stereocontrol. For example, a chiral thiasilinane derivative could be designed to catalyze asymmetric aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. Recent advances have shown the potential of asymmetric enamine catalysis for the construction of silicon-stereogenic silacycles. researchgate.net

Table 3: Proposed Chiral Thiasilinane Catalysts and Their Potential Applications

| Catalyst Design Principle | Potential Chiral Moiety | Target Enantioselective Reaction |

| Bifunctional Acid-Base Catalysis | Chiral amino alcohols or diamines attached to the ring | Asymmetric Aldol or Michael additions |

| Chiral Lewis Acid Catalysis | Chiral diols forming a chiral silicate | Asymmetric Diels-Alder or hetero-Diels-Alder reactions |

| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salt derived from a chiral thiasilinane | Asymmetric alkylations and cyclopropanations |

Note: This table illustrates conceptual designs for chiral catalysts based on the this compound scaffold.

Future Methodologies for the Construction of Novel Silicon-Sulfur Ring Systems with Unique Properties

While the synthesis of some silicon-sulfur heterocycles is known, the development of new and efficient methodologies for their construction remains an important research goal. Future methodologies will likely focus on strategies that allow for greater control over ring size, substitution patterns, and stereochemistry.

One promising approach is the use of intramolecular cyclization reactions of appropriately functionalized organosilane precursors. For example, an intramolecular hydrosilylation of an alkene tethered to a silicon atom that also bears a thiol group could lead to the formation of a thiasilinane ring. The use of transition metal catalysts in such reactions could provide access to a wide range of substituted silicon-sulfur heterocycles. rsc.org

Another area of exploration is the use of ring-closing metathesis (RCM) reactions. While RCM has been extensively used to form carbon-carbon double bonds, its application to the formation of rings containing silicon and sulfur is less explored. The development of new catalysts that can efficiently mediate the RCM of silicon- and sulfur-containing dienes would open up new avenues for the synthesis of unsaturated silicon-sulfur heterocycles.

The direct reaction of elemental sulfur or other sulfur transfer reagents with organosilicon precursors, such as siliranes or disilanes, could also provide a direct route to silicon-sulfur heterocycles. The investigation of these and other novel synthetic strategies will be crucial for unlocking the full potential of this class of compounds. The synthesis of unsaturated silyl heterocycles has been explored via intramolecular silyl-Heck reactions. nsf.gov

Integration of this compound Chemistry within Broader Heterocyclic Research and Organometallic Chemistry Fields

The unique structural and electronic properties of this compound make it a valuable target for integration into broader areas of chemical research, including heterocyclic chemistry and organometallic chemistry.

In the field of heterocyclic chemistry, the study of this compound and its derivatives can provide new insights into the fundamental properties and reactivity of rings containing both silicon and sulfur. wikipedia.org The introduction of this novel scaffold into medicinal chemistry programs could lead to the discovery of new bioactive compounds with unique pharmacological profiles, as the incorporation of silicon can significantly alter the properties of a molecule. researchgate.netacs.org The synthesis of various silyl heterocycles is a significant challenge but holds promise for 'silicon-switch' approaches in drug design. hw.ac.uk

In organometallic chemistry, the sulfur atom in the this compound ring can act as a soft donor ligand, coordinating to a variety of transition metals. tandfonline.com The resulting metal complexes could find applications in catalysis, materials science, and bioinorganic chemistry. The silicon atom, although not directly coordinating to the metal, can influence the electronic properties of the sulfur ligand and, consequently, the reactivity of the metal center. The study of the coordination chemistry of thiasilinane-based ligands could lead to the development of new catalysts with unique reactivity and selectivity. Metal complexes bearing sulfur-containing ligands have shown promise as catalysts in various reactions. mdpi.com

The exploration of the chemistry of this compound at the interface of heterocyclic and organometallic chemistry is expected to be a fruitful area of research, leading to new discoveries and applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,3-Dimethyl-1,3-thiasilinane to improve yield and purity?

- Methodological Answer : Reaction parameters such as solvent choice (e.g., THF for solubility and stability), stoichiometric ratios, and reaction duration should be systematically varied. For example, triethylamine (Et₃N) can act as an acid scavenger to minimize side reactions, as demonstrated in analogous phosphazene syntheses . Purification via column chromatography is recommended to isolate the target compound from byproducts. Reaction progress should be monitored using thin-layer chromatography (TLC) to identify optimal termination points .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Combine X-ray crystallography (for definitive solid-state structural elucidation, as referenced in supplementary crystallographic data ), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT for functional group analysis), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-referencing experimental spectral data with computational predictions (e.g., DFT) or NIST Chemistry WebBook libraries enhances validation accuracy.

Q. How should researchers address low reproducibility in synthesizing this compound?

- Methodological Answer : Ensure rigorous control of moisture and oxygen levels, as thiasilinanes are often sensitive to hydrolysis. Use freshly distilled solvents and anhydrous reaction conditions. Document deviations in reagent quality (e.g., amine bases like Et₃N) and reaction temperatures, as minor variations can significantly impact outcomes in cyclization reactions .

Q. What analytical workflows are recommended for detecting impurities in this compound?

- Methodological Answer : Employ hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify trace impurities. For non-volatile byproducts, preparative HPLC coupled with NMR can isolate and characterize contaminants .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to simulate NMR chemical shifts and infrared (IR) vibrational frequencies. Compare these with experimental data to identify conformational or solvation effects. If discrepancies persist, re-examine sample purity or consider alternative tautomeric forms .

Q. What strategies are effective for studying the ring-opening reactivity of this compound under nucleophilic conditions?

- Methodological Answer : Design kinetic experiments using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents. Monitor reaction progress via in situ FTIR or Raman spectroscopy to track intermediate formation. Quench aliquots at timed intervals for GC-MS analysis to map mechanistic pathways .

Q. How can researchers investigate the thermal stability and decomposition pathways of this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) to identify decomposition products. Pair with differential scanning calorimetry (DSC) to detect phase transitions. Compare results with analogous sulfur-containing heterocycles to infer stability trends .

Q. What experimental approaches can elucidate the intermolecular interactions of this compound in crystal lattices?

- Methodological Answer : Perform single-crystal X-ray diffraction studies to analyze packing motifs and non-covalent interactions (e.g., van der Waals forces, sulfur-mediated contacts). Hirshfeld surface analysis and electrostatic potential maps derived from crystallographic data can further clarify intermolecular behavior .

Notes on Data Contradictions and Resolution

- Example Scenario : If NMR data conflicts with computational predictions, verify solvent effects (e.g., chloroform vs. DMSO) on chemical shifts. Re-run simulations with explicit solvent models or explore dynamic effects via variable-temperature NMR .

- Cross-Validation : Always corroborate findings with multiple techniques (e.g., X-ray for structure, MS for molecular weight, and elemental analysis for composition) to minimize analytical bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.